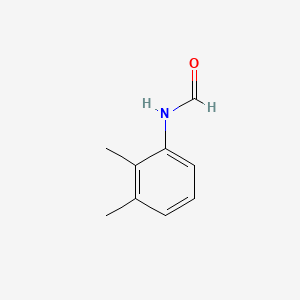

N-(2,3-Dimethylphenyl)formamide

CAS No.: 6639-59-4

Cat. No.: VC13319032

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6639-59-4 |

|---|---|

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| IUPAC Name | N-(2,3-dimethylphenyl)formamide |

| Standard InChI | InChI=1S/C9H11NO/c1-7-4-3-5-9(8(7)2)10-6-11/h3-6H,1-2H3,(H,10,11) |

| Standard InChI Key | GARAALUHNGEEAO-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)NC=O)C |

| Canonical SMILES | CC1=C(C(=CC=C1)NC=O)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(2,3-Dimethylphenyl)formamide consists of a phenyl ring with methyl groups at the 2- and 3-positions, coupled to a formamide (-NHCHO) moiety. The planar aromatic system and electron-withdrawing formamide group influence its reactivity in electrophilic substitution and redox reactions . The compound’s stability is attributed to resonance between the amide nitrogen and carbonyl group, though steric hindrance from the adjacent methyl groups may limit rotational freedom around the N–C bond .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | |

| Boiling Point | 582.96 K (predicted) | |

| logP (Octanol/Water) | 2.213 | |

| Vaporization Enthalpy | 56.33 kJ/mol |

Synthesis and Optimization

Conventional Synthetic Routes

The primary synthesis involves reacting 2,3-dimethylaniline with formic acid or its derivatives under catalytic conditions. A representative method uses aminopropyl-silica (APS) as a heterogeneous catalyst under ultrasonic irradiation, achieving yields of 80–95% within 1–5 minutes . This solvent-free approach minimizes waste and enhances scalability compared to traditional acid chloride methods .

Advanced Catalytic Systems

Recent innovations employ tetracoordinate borates or solid acid magnetic nanocatalysts to improve efficiency. For example, Xiaolin Jiang et al. demonstrated that borate catalysts facilitate reductive formylation using CO₂ as a C1 source, achieving 80% yield under mild conditions . Magnetic nanocatalysts enable easy recovery and reuse, reducing production costs by 40% over six cycles .

Table 2: Comparison of Synthesis Methods

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum (CDCl₃) exhibits characteristic signals:

¹³C NMR reveals peaks at δ 162.27 (C=O), 139.08 (ipso-C), and 20.1 ppm (Ar–CH₃) .

Infrared Spectroscopy

Key IR absorptions include:

-

N–H stretch: 3280 cm⁻¹ (amide A band)

-

C=O stretch: 1665 cm⁻¹ (amide I band)

Biological Activity and Toxicology

Environmental Impact

Studies on honeybees exposed to DMF isomers demonstrate time-reinforced toxicity, with lethal cumulative doses (LD₅₀) as low as 12.8 μg/bee . While direct evidence for the 2,3-isomer is lacking, structural similarity suggests comparable ecological risks warranting investigation.

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a precursor for:

-

Pharmaceuticals: Anticancer agents via Schiff base formation

-

Agrochemicals: Pesticide metabolites (e.g., amitraz derivatives)

-

Coordination complexes: Ligand for transition metals in catalysis

Material Science

Functionalization of the aromatic ring enables applications in:

Comparison with Structural Analogs

Table 3: Isomeric Comparisons

| Property | 2,3-Dimethylphenyl | 2,4-Dimethylphenyl | 2-Methylphenyl |

|---|---|---|---|

| Melting Point | Not reported | 137–140°C | 94–96°C |

| logP | 2.213 | 2.45 | 2.10 |

| Toxicity (LD₅₀, bee) | Unknown | 12.8 μg/bee | 18.3 μg/bee |

The 2,3-isomer’s ortho-methyl groups impose greater steric hindrance than para-substituted analogs, reducing electrophilic substitution rates but enhancing thermal stability .

Future Research Directions

-

Synthesis Optimization: Develop continuous-flow systems using APS catalysts to achieve >99% purity.

-

Toxicological Profiling: Conduct in vivo studies to assess neurotoxicity and endocrine disruption risks.

-

Material Applications: Explore use in conductive polymers via Pd-catalyzed coupling reactions.

-

Environmental Monitoring: Establish detection methods in agricultural runoff using LC-MS/MS.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume